Methyl 6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Methyl 6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex heterocyclic compound featuring a tricyclic scaffold fused with nitrogen- and oxygen-containing functional groups. Its structure includes an imino group (C=N), a methyl ester (COOCH₃), a 2-phenylethyl substituent, and multiple conjugated double bonds.
Properties
Molecular Formula |
C22H20N4O3 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
methyl 6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C22H20N4O3/c1-14-8-9-18-24-20-17(21(27)26(18)13-14)12-16(22(28)29-2)19(23)25(20)11-10-15-6-4-3-5-7-15/h3-9,12-13,23H,10-11H2,1-2H3 |
InChI Key |
IYISDUUASHAWMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=CC=C4)C(=O)OC)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the specific reaction, but they often involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Methyl 6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Methyl 6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
a. Spirocyclic Benzothiazole Derivatives () Compounds such as 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione share functional diversity with the target compound but differ in core architecture. Key distinctions include:
- Core Structure : The target compound’s triazatricyclo[8.4.0.0³,⁸] system contrasts with the spiro[4.5]decane framework in ’s derivatives.
- Substituents: The 2-phenylethyl group in the target compound may enhance lipophilicity compared to the hydroxyl or dimethylamino groups in spirocyclic analogs.
- Functional Groups: The imino and ester groups in the target compound could influence reactivity (e.g., hydrogen bonding, hydrolysis) differently than the amide and ketone groups in spiro derivatives .
b. Pharmacopeial Cephalosporins ()
While structurally unrelated, cephalosporins like (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid highlight the importance of heterocyclic systems in bioactive molecules. Comparisons include:
- Bioactivity : Cephalosporins are β-lactam antibiotics, whereas the target compound’s activity (if any) remains speculative.
- Substituent Effects : The 2-phenylethyl group in the target compound may confer distinct pharmacokinetic properties compared to thiadiazole or tetrazole groups in cephalosporins .
Hydrogen Bonding and Crystal Packing ()
The target compound’s imino and carbonyl groups may participate in hydrogen bonds (N–H···O or C=O···H–N), influencing crystal packing and stability. Graph set analysis (as per Etter’s rules) could classify these interactions, contrasting with spiro compounds’ amide-driven hydrogen bonds .
Physicochemical Properties
A hypothetical comparison table based on structural analogs:
Biological Activity
Methyl 6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound characterized by its unique tricyclic structure and multiple functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 477.6 g/mol. Its structure includes a triazatricyclo framework that incorporates nitrogen atoms, which may enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 477.6 g/mol |
| IUPAC Name | Methyl 6-imino... |
| Chemical Structure | Chemical Structure |
Biological Activity
Preliminary studies indicate that compounds with similar structural features often exhibit significant biological activities. The following potential activities have been identified:
- Anticancer Activity : The compound may exhibit cytotoxic effects on various cancer cell lines.
- Antimicrobial Properties : It could possess activity against a range of microbial pathogens.
- Enzyme Inhibition : The presence of nitrogen atoms may allow for interaction with specific enzymes.
The mechanism of action likely involves the compound's ability to bind to specific biological macromolecules such as proteins or nucleic acids. This binding can modulate the activity of these macromolecules, leading to various therapeutic effects.
Case Studies and Research Findings
Research has focused on the synthesis and biological evaluation of this compound and its analogs:
- Synthesis : The synthesis typically involves multi-step organic reactions starting from readily available precursors, including amines and aldehydes under conditions such as reflux or catalytic hydrogenation .
- Biological Evaluation : In vitro studies have shown that derivatives of this compound can inhibit the growth of cancer cells and have antimicrobial effects against certain bacterial strains .
Comparative Analysis with Similar Compounds
The following table summarizes selected compounds that share structural similarities with this compound:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| 6-imino-13-methyl... | Tricyclic | Potential anticancer | Triazatricyclo framework |
| Diphenylmethyl... | Bicyclic | Antimicrobial | Contains thia group |
| 8-Oxo... | Bicyclic | Antibiotic | Azabicyclo structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
